4-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde
Overview
Description
“4-Methyl-6-methylsulfanyl-pyridine-3-carbaldehyde” is an organic compound with the molecular formula C8H9NOS . It has a molecular weight of 167.23 . The compound is also known by its IUPAC name, 4-methyl-6-(methylsulfanyl)nicotinaldehyde .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9NOS/c1-6-3-8(11-2)9-4-7(6)5-10/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical and Chemical Properties Analysis
“this compound” is stored at a temperature of 2-8°C . The compound is shipped at room temperature .
Scientific Research Applications
Spin-Crossover and Phase Changes in Iron(II) Complexes
The oxidation of 4-(methylsulfanyl)-2,6-di(pyrazol-1-yl)pyridine derivatives, which are structurally related to 4-methyl-6-methylsulfanyl-pyridine-3-carbaldehyde, has been explored in the context of Iron(II) complexes. These complexes exhibit intriguing behaviors such as spin-crossover phenomena and crystallographic phase changes, which are significant in the study of molecular magnets and materials science. The spin-transition and phase change in these complexes highlight the subtle interplay between the molecular structure and its magnetic properties, making them potential candidates for various applications in materials science, including data storage and sensors (Cook et al., 2015).
Heterocyclization to 1,2,4-Triazines
Research involving substituted pyridine-2-carbaldehydes, akin to this compound, has led to the development of heterocyclization processes resulting in the formation of 1,2,4-triazines and 1,2,4-triazine 4-oxides. This process highlights the compound's role in synthetic chemistry, particularly in the synthesis of heterocyclic compounds that are foundational in the development of pharmaceuticals and agrochemicals (Krinochkin et al., 2017).
Antimicrobial Activity of Pyrimidine Derivatives
The synthesis of pyrimidine derivatives from compounds structurally similar to this compound has been studied, with a focus on their antimicrobial properties. This area of research is crucial for the development of new antimicrobial agents, which can be utilized to combat resistant strains of bacteria and other pathogens, thus contributing to the fields of medicinal chemistry and pharmacology (Rathod & Solanki, 2018).
Synthesis of Heterocyclic Chalcones and Dipyrazolopyridines
The Vilsmeier–Haack reaction has been applied to derivatives of pyridine, such as this compound, for the synthesis of novel heterocyclic compounds like chalcones and dipyrazolopyridines. These compounds have a wide range of applications in organic synthesis, drug discovery, and the development of materials with specific optical and electronic properties (Quiroga et al., 2010).
Organoselenium Compounds Synthesis
The synthesis of organoselenium compounds from pyridine-carbaldehydes showcases the versatility of compounds like this compound in organometallic chemistry. These organoselenium compounds are investigated for their potential biological activities, including antimicrobial and anticancer properties, highlighting the compound's significance in the development of new therapeutic agents (Bhasin et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
4-methyl-6-methylsulfanylpyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-6-3-8(11-2)9-4-7(6)5-10/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROWNLRZNGZCPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C=O)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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